![molecular formula C22H19ClFN7O B14756693 5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)
5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a piperidinone ring, and various substituents such as amino, chloro, and fluoro groups. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors
-
Formation of Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system. Common reagents used in this step include hydrazine derivatives and aldehydes, which undergo cyclization reactions to form the desired core structure .
-
Introduction of Piperidinone Ring: : The piperidinone ring is introduced through a series of reactions involving the appropriate amines and ketones. This step may require the use of catalysts and specific reaction conditions to ensure the formation of the piperidinone ring .
-
Attachment of Substituents: This can be achieved through substitution reactions using appropriate reagents such as halogenating agents and amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and piperidinone moieties. Common oxidizing agents used include hydrogen peroxide and potassium permanganate .
-
Reduction: : Reduction reactions can be performed on the nitro and carbonyl groups present in the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride .
-
Substitution: : The chloro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used in these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may lead to the formation of nitroso or nitro derivatives, while reduction of the carbonyl group may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science .
Wirkmechanismus
The mechanism of action of 5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways . The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: This compound shares the chloro and fluoro substituents with the target compound and is used in similar applications.
5-Fluoro-2-amino pyrimidine: Another compound with similar structural features, used in the synthesis of bioactive molecules.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: This compound is used in the synthesis of benzamide scaffolds and shares structural similarities with the target compound.
Uniqueness
The uniqueness of 5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C22H19ClFN7O |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one |
InChI |
InChI=1S/C22H19ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-5,8,11,13H,6-7,9-10H2,(H2,25,29)(H,27,32) |
InChI-Schlüssel |
ZXTHBEIBNXZHJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NCC1C2=C(N=C(N3C2=NC(=N3)CC4=C(C=C(C=N4)F)Cl)N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



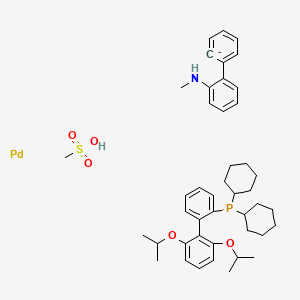
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)

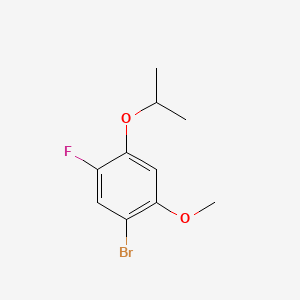
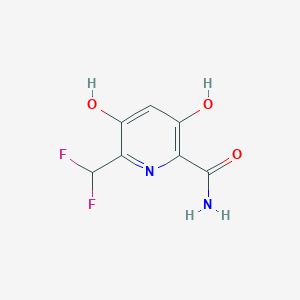
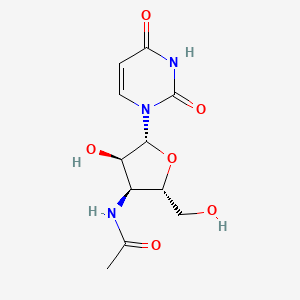
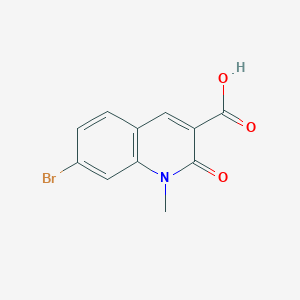

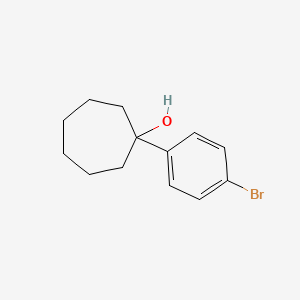
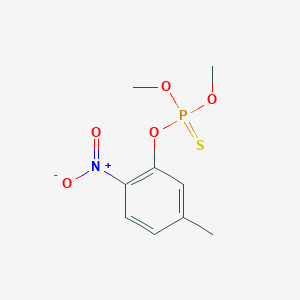
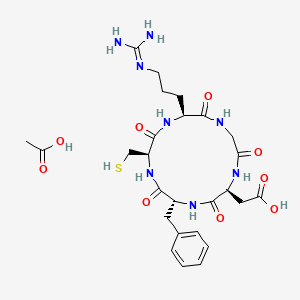
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
